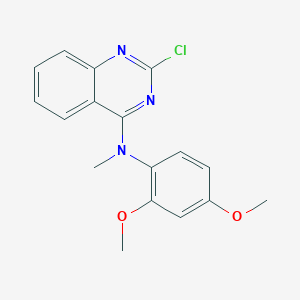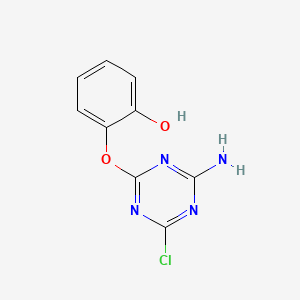![molecular formula C11H17NO2 B8734275 METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE CAS No. 82482-72-2](/img/structure/B8734275.png)
METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 2-{8-METHYL-8-AZABICYCLO[321]OCTAN-3-YLIDENE}ACETATE is a chemical compound with a complex bicyclic structure It belongs to the family of tropane alkaloids, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions for these reactions depend on the desired transformation and the stability of the compound under those conditions.
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the specific reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Applications De Recherche Scientifique
METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure and reactivity make it a valuable tool for probing biological systems and understanding enzyme-substrate interactions.
Medicine: Tropane alkaloids, including this compound, have potential therapeutic applications due to their biological activity. They are studied for their potential use in treating various medical conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
METHYL 2-{8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-3-YLIDENE}ACETATE can be compared with other similar compounds, such as:
Tropine: Another tropane alkaloid with a similar bicyclic structure but different functional groups.
3α-Acetoxytropane: A stereoisomer with an acetoxy group at the 3-position.
3-Chlorotropane: A compound with a chlorine substituent at the 3-position.
These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their functional groups and stereochemistry, leading to variations in their chemical reactivity and biological activity .
Propriétés
Numéro CAS |
82482-72-2 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
methyl 2-(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)acetate |
InChI |
InChI=1S/C11H17NO2/c1-12-9-3-4-10(12)6-8(5-9)7-11(13)14-2/h7,9-10H,3-6H2,1-2H3 |
Clé InChI |
OXBRQNQURPPYHW-UHFFFAOYSA-N |
SMILES canonique |
CN1C2CCC1CC(=CC(=O)OC)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Ethyl(2-methylpropyl)amino]phenol](/img/structure/B8734197.png)








![N-benzyl-5-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B8734278.png)




